Fuscin

Vue d'ensemble

Description

Fuscin is a compound known for its role as an inhibitor of NADH dehydrogenase, which is a key enzyme in the mitochondrial respiratory chain. This compound has been studied for its ability to block the transfer of electrons in the respiratory chain at the level of the first site, similar to how rotenone and amytal function .

Applications De Recherche Scientifique

Understanding Fuscin

This compound is a complex polymer derived from the oxidation of lipids and proteins, often associated with aging and cellular stress. It is primarily recognized as a marker for cellular senescence and has implications in various biological processes.

Key Properties

- Chemical Composition : this compound is composed of lipothis compound granules that accumulate in cells over time, particularly in post-mitotic cells such as neurons and cardiac muscle cells.

- Fluorescent Characteristics : this compound exhibits fluorescence under specific wavelengths, making it useful for imaging and diagnostic purposes.

Histological Staining

This compound is widely used as a staining agent in histology to visualize cellular structures. Its application includes:

- Tissue Section Staining : this compound enhances the contrast of tissue sections, allowing for better visualization of cellular components.

- Detection of Lipothis compound Accumulation : It serves as a marker for aging and oxidative stress in tissues, particularly in neurological studies.

Cellular Aging Studies

This compound accumulation is indicative of cellular aging. Research demonstrates:

- Age Biomarker : Studies have shown that the concentration of this compound correlates with cellular age, providing insights into the aging process.

- Impact on Cell Function : Increased this compound levels have been linked to impaired cell function and increased susceptibility to diseases.

Environmental Monitoring

This compound has applications in environmental science, particularly in assessing the health of aquatic ecosystems:

- Bioindicator for Pollution : The accumulation of this compound in marine organisms can indicate exposure to pollutants.

- Ecotoxicological Studies : Researchers utilize this compound levels to evaluate the impact of environmental stressors on aquatic life.

Medical Diagnostics

This compound's fluorescent properties are harnessed in medical diagnostics:

- Cancer Research : The presence of this compound is studied in cancerous tissues to understand tumor biology and progression.

- Neurodegenerative Disease Studies : this compound levels are monitored as potential biomarkers for diseases such as Alzheimer's.

Case Study 1: this compound as an Aging Biomarker

A study investigated the relationship between this compound accumulation and aging in human retinal pigment epithelium (RPE) cells. Researchers observed that increased this compound levels correlated with age-related macular degeneration (AMD), suggesting its potential role as a biomarker for AMD progression.

Case Study 2: Environmental Impact Assessment

In an ecotoxicological study, researchers analyzed the this compound levels in blue crabs from polluted waters. The results indicated a significant correlation between elevated this compound levels and exposure to heavy metals, highlighting its utility as a bioindicator for aquatic pollution.

Table 1: Applications of this compound in Research

| Application Area | Description | Significance |

|---|---|---|

| Histology | Staining agent for tissue sections | Enhances visualization of cellular structures |

| Aging Studies | Biomarker for cellular senescence | Indicates oxidative stress and aging |

| Environmental Science | Bioindicator for pollution | Assesses health of aquatic ecosystems |

| Medical Diagnostics | Fluorescent marker in disease studies | Potential biomarker for cancer and neurodegeneration |

Table 2: Case Studies Involving this compound

| Case Study | Focus Area | Findings |

|---|---|---|

| Aging Biomarker in RPE Cells | Ophthalmology | Correlation with age-related macular degeneration |

| Ecotoxicological Impact on Crabs | Environmental Science | Elevated levels linked to heavy metal exposure |

Mécanisme D'action

- Specifically, it inhibits the translocation of the elongation factor G (EF-G) from the ribosome, disrupting protein elongation .

- This disruption impairs the elongation phase of translation, ultimately inhibiting bacterial growth .

- By blocking EF-G translocation, Fusidic acid disrupts the ribosomal machinery, leading to impaired protein production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Fusidic acid is available in topical creams and eyedrops, but it also comes in systemic formulations (tablets and injections). It reaches the site of infection via topical application or systemic circulation. Metabolism details are not provided in the available information. Excretion pathways are not specified. Systemic formulations affect bioavailability, but specific details are lacking .

Result of Action

Action Environment

- The compound’s efficacy depends on proper application (topical or systemic) and adherence to treatment. Stability may vary based on formulation (creams, eyedrops, tablets, or injections). External factors (e.g., pH, temperature, humidity) may influence stability and efficacy .

Analyse Des Réactions Chimiques

Fuscin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, which may involve the use of reducing agents to convert it into different reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions vary depending on the desired product.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Fuscin can be compared with other similar compounds that inhibit NADH dehydrogenase, such as:

Rotenone: A well-known inhibitor of NADH dehydrogenase that also blocks electron transfer at the first site of the respiratory chain.

Amytal: Another inhibitor that functions similarly to this compound and Rotenone by blocking electron transfer in the mitochondrial respiratory chain.

The uniqueness of this compound lies in its specific binding properties and the potential for different applications in scientific research compared to other inhibitors.

Activité Biologique

Fuscin is a bioactive compound primarily derived from the fungus Oidiodendron griseum and its derivatives, which have been studied for their potential therapeutic applications. This article delves into the biological activity of this compound, examining its antibacterial properties, mechanisms of action, and implications for drug development.

1. Overview of this compound

This compound is classified as a polyketide, a type of secondary metabolite produced by fungi. It has garnered attention due to its antimicrobial properties and potential role in inhibiting various biological pathways. Recent studies have isolated this compound and its derivatives, such as dihydrothis compound, dihydrosecothis compound, and secothis compound, from deep-sea sediment samples of Oidiodendron griseum .

2. Antibacterial Activity

This compound exhibits notable antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound derivatives have been documented as follows:

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 100 | 100 |

| Dihydrosecothis compound | 100 | 100 |

| Secothis compound | 100 | 100 |

The antibacterial effects were primarily observed against strains such as Staphylococcus aureus and Bacillus subtilis, with this compound derivatives showing a bactericidal mode of action .

This compound and its derivatives also demonstrate significant inhibition of specific protein kinases, which are crucial in various cellular processes. Notably, dihydrosecothis compound inhibited CDC2-like kinase-1 (CLK1) by 83% at a concentration of 50 μg/mL . This inhibition suggests potential applications in cancer therapy, where modulation of kinase activity is often targeted.

3.1 Case Studies on this compound's Efficacy

A study investigating the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA) isolates showed that resistance to fusidic acid has been increasing in clinical settings. The prevalence of resistance among MRSA strains has risen significantly, indicating the need for alternative therapeutic strategies that leverage this compound's antibacterial properties .

4. Research Findings and Implications

Research indicates that this compound and its derivatives could be re-evaluated for their therapeutic potential against antibiotic-resistant bacteria. The resurgence of interest in these "old" compounds highlights their possible utility in modern medicine, especially given the ongoing crisis of antimicrobial resistance .

Key Findings:

- This compound demonstrates weak but significant antimicrobial activity against Gram-positive bacteria.

- Its derivatives inhibit critical protein kinases involved in disease pathways.

- There is an increasing trend of resistance to fusidic acid among clinical isolates, necessitating further exploration into this compound's role as an alternative treatment.

5. Conclusion

The biological activity of this compound presents promising avenues for research and application in addressing antibiotic resistance and developing new therapeutic agents. Continued investigation into its mechanisms and efficacy will be essential to fully understand its potential role in modern medicine.

Propriétés

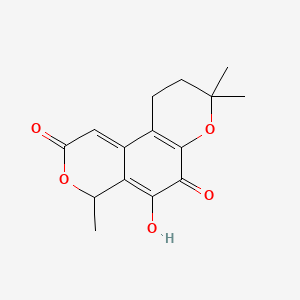

IUPAC Name |

5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKAGRXDVEZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874665 | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-85-2 | |

| Record name | Fuscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fuscin?

A1: this compound has a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol. [, , ]

Q2: Are there any spectroscopic data available for this compound?

A2: While a distinct absorption band is not characteristic of this compound, it exhibits diffuse absorption below 500 mμ. [] Further structural insights can be gleaned from studies employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , , ]

Q3: Where does this compound exert its inhibitory effect on the electron transport chain in animal mitochondria?

A3: Research suggests that this compound's site of action lies within the NAD respiratory chain, specifically between the non-heme iron component of the NADH-dehydrogenase and cytochrome b. [] This is supported by observations that this compound prevents the reduction of cytochrome b by glutamate and the succinate-linked reduction of mitochondrial NAD in rat liver mitochondria. [] Furthermore, in beef heart mitochondria, this compound demonstrates comparable inhibition of NADH-oxidase and NADH-menadione reductase. []

Q4: Does this compound's mode of action differ in yeast mitochondria compared to animal mitochondria?

A4: Yes, this compound exhibits distinct inhibitory patterns in yeast mitochondria compared to animal mitochondria. In Candida utilis mitochondria, it inhibits both succinate and pyruvate oxidations, partially hindering cytochrome b reduction by succinate and ubiquinone reoxidation by pyruvate. []

Q5: What is the evidence suggesting different sites of action for this compound and rotenone in yeast mitochondria?

A5: Several lines of evidence point to distinct targets for this compound and rotenone in yeast mitochondria. Firstly, this compound inhibits respiration to a similar extent regardless of whether succinate or pyruvate is the substrate, in contrast to rotenone. [] Secondly, Candida utilis mitochondria that are either naturally insensitive to rotenone or have lost their sensitivity due to iron limitation remain susceptible to this compound's inhibitory effects. []

Q6: What is fuscinarin, and how does its activity compare to this compound?

A6: Fuscinarin is a compound structurally related to this compound, isolated alongside 10-methoxydihydrothis compound and this compound from the soil fungus Oidiodendron griseum. All three compounds displayed competitive binding to the human CCR5 receptor, a key target in HIV-1 entry, in a scintillation proximity assay using macrophage inflammatory protein (MIP)-1 alpha. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.